molecular formula C11H10BrN B13870391 2-Bromo-3,4-dimethylquinoline

2-Bromo-3,4-dimethylquinoline

Cat. No.: B13870391
M. Wt: 236.11 g/mol
InChI Key: NLCDTSPGAZCWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethylquinoline typically involves the bromination of 3,4-dimethylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield 3,4-dimethylquinoline.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

Major Products:

Scientific Research Applications

2-Bromo-3,4-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Bromoquinoline
  • 3,4-Dimethylquinoline
  • 2-Chloro-3,4-dimethylquinoline

Comparison: 2-Bromo-3,4-dimethylquinoline is unique due to the presence of both bromine and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. Compared to 2-Bromoquinoline, the additional methyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 3,4-Dimethylquinoline, the bromine atom introduces new possibilities for further chemical modifications .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-bromo-3,4-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-8(2)11(12)13-10-6-4-3-5-9(7)10/h3-6H,1-2H3

InChI Key

NLCDTSPGAZCWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.